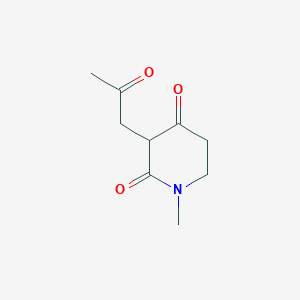
1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione is an organic compound with the molecular formula C9H13NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with 2-oxopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,4-dione: A related compound with similar structural features but lacking the 1-methyl and 2-oxopropyl groups.
3-(2-oxopropyl)piperidine-2,4-dione: Similar to 1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione but without the methyl group at the 1-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 1-methyl and 2-oxopropyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-methyl-3-(2-oxopropyl)piperidine-2,4-dione |
InChI |
InChI=1S/C9H13NO3/c1-6(11)5-7-8(12)3-4-10(2)9(7)13/h7H,3-5H2,1-2H3 |
InChI Key |
VRUJIVNKEWHXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=O)CCN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)
![7-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13894882.png)
![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)

![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)

![5-[(Oxan-2-yl)oxy]pent-2-en-1-ol](/img/structure/B13894915.png)
![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)

